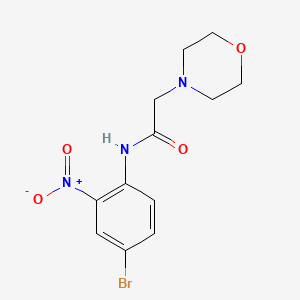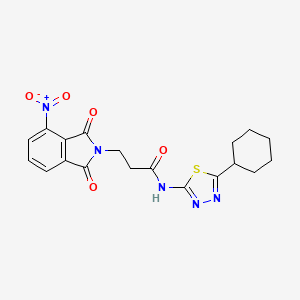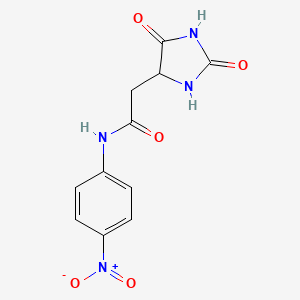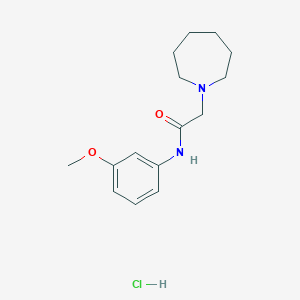
N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide
Übersicht
Beschreibung
N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide, also known as BAY 11-7082, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082 involves the inhibition of the activity of NF-κB. This transcription factor is involved in the regulation of numerous genes that are involved in cell survival, proliferation, and inflammation. By inhibiting NF-κB, N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082 has been shown to induce apoptosis and inhibit the growth of cancer cells. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Biochemical and physiological effects:
N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082 has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of NF-κB, induce apoptosis, and inhibit the growth of cancer cells. In addition, N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082 in lab experiments is its ability to selectively inhibit the activity of NF-κB. This compound has been shown to have minimal off-target effects, making it a reliable tool for studying the role of NF-κB in various biological processes. However, one limitation of using N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082 is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure that the compound does not have adverse effects on cells or organisms.
Zukünftige Richtungen
There are numerous future directions for the investigation of N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082. One potential avenue of research is the development of more potent and selective inhibitors of NF-κB. In addition, further studies are needed to investigate the potential therapeutic applications of N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082 in the treatment of inflammatory diseases and viral infections. Finally, the use of N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082 in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082 has been extensively studied for its potential therapeutic applications in various fields of research. In the field of oncology, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of cell survival and proliferation. By inhibiting NF-κB, N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082 has been shown to induce apoptosis and inhibit the growth of cancer cells.
In addition to its anti-cancer properties, N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082 has also been shown to exhibit anti-inflammatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-nitrophenyl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O4/c13-9-1-2-10(11(7-9)16(18)19)14-12(17)8-15-3-5-20-6-4-15/h1-2,7H,3-6,8H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAVXIGNXMFVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-nitrophenyl)-2-(morpholin-4-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4141679.png)
![N-(3,5-dimethylphenyl)-N-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide](/img/structure/B4141684.png)
![4-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B4141686.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4141698.png)

![6-methyl-N-(2-methylphenyl)-2-oxo-4-[4-(2-propyn-1-yloxy)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4141705.png)

![(2-chlorobenzyl)[4-(dimethylamino)benzyl]amine hydrochloride](/img/structure/B4141741.png)
![2-{2-[(4-{[(2-methoxyphenyl)amino]carbonyl}-2-nitrophenyl)amino]ethyl}-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4141748.png)
![N-(3-chloro-4-fluorophenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4141754.png)
![6-methyl-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4141757.png)
![8-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4141762.png)
![N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4141770.png)